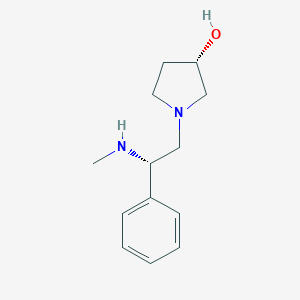

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol

Descripción general

Descripción

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol: is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate chiral precursors.

Key Reactions:

Purification: The final product is purified using chromatographic techniques to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

Automated Purification Systems: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

Análisis De Reacciones Químicas

Types of Reactions

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation Products: Formation of N-oxides and other oxidized derivatives.

Reduction Products: Various amine derivatives with altered pharmacological properties.

Substitution Products:

Aplicaciones Científicas De Investigación

(2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Investigated for its potential use in treating neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol involves:

Molecular Targets: Interaction with neurotransmitter receptors and transporters.

Pathways Involved: Modulation of synaptic transmission and signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol: A stereoisomer with different pharmacological properties.

(2S,3S)-1-(2-Amino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol: Lacks the methyl group, resulting in altered activity.

Uniqueness

Chirality: The specific stereochemistry of (2’S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol contributes to its unique interaction with biological targets.

Pharmacological Profile: Distinct from its stereoisomers and analogs, offering unique therapeutic potential.

Actividad Biológica

(2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol, commonly referred to as a pyrrolidine derivative, is a chiral compound with significant implications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, primarily within neurotransmitter systems. This article provides an in-depth analysis of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

- Molecular Formula: C13H20N2O

- Molecular Weight: 220.31 g/mol

- CAS Number: 142773-73-7

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: Chiral precursors are prepared.

- Key Reactions: The synthesis often employs reductive amination techniques.

- Purification: High-performance liquid chromatography (HPLC) is used to achieve high enantiomeric purity.

The compound acts primarily through modulation of neurotransmitter systems. It interacts with:

- Neurotransmitter Receptors: Influencing dopamine and serotonin pathways.

- Transporters: Modulating the uptake and release of neurotransmitters.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antidepressant-like Effects: In animal models, it has shown potential in alleviating symptoms of depression.

- Cognitive Enhancement: Studies suggest improvements in memory and learning tasks.

Case Studies

-

Study on Antidepressant Effects:

- A study conducted on rodents demonstrated that administration of the compound led to significant reductions in depressive behaviors compared to control groups.

- Behavioral tests indicated enhanced serotonergic activity.

-

Cognitive Function Improvement:

- In a controlled trial involving aged rats, the compound improved performance in memory tasks, suggesting potential applications in age-related cognitive decline.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Pharmacological Activity |

|---|---|---|

| This compound | 220.31 g/mol | Antidepressant-like effects; cognitive enhancement |

| (2R,3R)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | 220.31 g/mol | Altered activity; less effective in vivo |

| (2S,3S)-1-(2-Amino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | 206.28 g/mol | Reduced potency; lacks methyl group |

Therapeutic Applications

Given its pharmacological profile, this compound holds promise for:

- Treating Depression: As a potential antidepressant.

- Cognitive Disorders: Possible applications in Alzheimer's disease and other forms of dementia.

Propiedades

IUPAC Name |

(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-13(11-5-3-2-4-6-11)10-15-8-7-12(16)9-15/h2-6,12-14,16H,7-10H2,1H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJUZZDQTLAMIH-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCC(C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374905 | |

| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142773-73-7 | |

| Record name | (2'S,3S)-1-(2-Methylamino-2-Phenyl-Ethyl)-Pyrrolidin-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.